![molecular formula C11H11N3O B3032772 2-anilino-6-methyl-1H-pyrimidin-4-one CAS No. 50427-08-2](/img/structure/B3032772.png)
2-anilino-6-methyl-1H-pyrimidin-4-one
描述
2-Anilino-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one typically involves the condensation of aniline with 6-methyl-4-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as crystallization or chromatography to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-Anilino-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Anilino-6-methyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-anilino-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
相似化合物的比较
Similar Compounds
2-Anilino-4,6-dimethylpyrimidine: Similar structure but with an additional methyl group at the 4-position.
2-Anilino-6-chloropyrimidine: Similar structure but with a chlorine atom at the 6-position.
2-Anilino-4-methylpyrimidine: Similar structure but with a methyl group at the 4-position instead of the 6-position.
Uniqueness
2-Anilino-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
2-Anilino-6-methyl-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N4O. The compound features an aniline group at the 2-position and a methyl group at the 6-position of the pyrimidine ring, along with a carbonyl group at the 4-position. This unique substitution pattern contributes to its distinct chemical and biological properties.
Research indicates that this compound primarily functions as an inhibitor of CDKs, which are crucial for cell cycle regulation. Specifically, it has shown selective inhibition of CDK2 and CDK9 in vitro, making it a promising candidate for cancer therapy. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of these kinases, thereby inhibiting their enzymatic activity.
Anticancer Properties
In Vitro Studies:
A range of studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance, derivatives of this compound have exhibited low nanomolar IC50 values, indicating potent activity against cancer cells such as HeLa and A549 . The following table summarizes key findings from recent research:
Cell Line | IC50 (nM) | Reference Compound | Activity Comparison |
---|---|---|---|
HeLa | 60 | CA-4 | More active |
A549 | 43 | CA-4 | Comparable |
HT-29 | 30 | CA-4 | More active |
MDA-MB-231 | 430 | CA-4 | Less active |
These results highlight the compound's potential as a therapeutic agent in oncology.
Additional Biological Activities
Beyond its role as a CDK inhibitor, this compound has shown promise in other areas:
- Anti-inflammatory Activity: Some derivatives have demonstrated significant anti-inflammatory effects by inhibiting COX enzymes .
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, warranting further investigation into its broader pharmacological profile.
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its structural features. Variations in substitution patterns have been explored to enhance potency and selectivity. For example, compounds with additional functional groups or different heteroatoms have shown improved binding affinity and biological activity. The following table lists some structurally similar compounds along with their unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | Contains a pyrazole substituent | Enhanced selectivity towards CDK2 |
2-Anilino-4-(thiazol-5-yl)pyrimidine | Contains a thiazole substituent | Notable activity against CDK9 |
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Contains phenyl and thiazole groups | High potency as CDK inhibitors |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound. One notable study assessed its efficacy against multiple cancer cell lines and compared it with established chemotherapeutics like CA-4. Results indicated that certain derivatives were significantly more effective than CA-4 against specific cancer types, reinforcing the compound's position as a candidate for further development in cancer therapies .
属性
IUPAC Name |
2-anilino-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQASUEBEKLHMME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303865 | |
Record name | 2-anilino-6-methyl-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50427-08-2 | |
Record name | NSC163078 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-anilino-6-methyl-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-N-ANILINO-4-HYDROXY-6-METHYLPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。